Home > Products > Screening Compounds P96524 > (3R,5R)-Rosuvastatin Sodium Salt
(3R,5R)-Rosuvastatin Sodium Salt -

(3R,5R)-Rosuvastatin Sodium Salt

Catalog Number: EVT-13982219
CAS Number:
Molecular Formula: C22H27FN3NaO6S
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3R,5R)-Rosuvastatin Sodium Salt is a stereoisomer of rosuvastatin, a potent lipid-lowering agent classified within the statin group. This compound is primarily used for managing dyslipidemia and reducing the risk of cardiovascular diseases. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications. Rosuvastatin acts by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, crucial in cholesterol biosynthesis in the liver, thereby lowering serum cholesterol levels.

Source and Classification

(3R,5R)-Rosuvastatin Sodium Salt is derived from the fermentation of specific microorganisms or through synthetic chemical processes. It belongs to the class of statins, which are characterized by their ability to lower cholesterol levels in the blood. Statins are widely prescribed for their efficacy in preventing cardiovascular events and managing conditions related to high cholesterol.

Synthesis Analysis

Methods and Technical Details

The synthesis of (3R,5R)-Rosuvastatin Sodium Salt involves several key steps:

  1. Starting Materials: The synthesis often begins with a pyrimidine derivative, which serves as the backbone for constructing the statin structure.
  2. Key Reactions:
    • Horner-Wadsworth-Emmons Reaction: This reaction is crucial for introducing the E-alkene stereochemistry necessary for forming the desired diastereomer.
    • Reduction Steps: The use of sodium borohydride facilitates the reduction of intermediates to achieve the (3R,5R) configuration.
    • Hydrolysis and Salification: Subsequent hydrolysis reactions transform intermediates into their sodium salt forms, enhancing solubility and stability .
Molecular Structure Analysis

Structure and Data

The molecular formula of (3R,5R)-Rosuvastatin Sodium Salt is C22H27FN3NaO6SC_{22}H_{27}FN_{3}NaO_{6}S, with a molecular weight of approximately 503.52 g/mol. The compound features a complex structure characterized by multiple functional groups, including hydroxyl groups and a fluorophenyl moiety, contributing to its biological activity.

  • SMILES Notation: The SMILES representation provides a way to encode the structure in a textual format:
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of (3R,5R)-Rosuvastatin Sodium Salt includes:

  • Hydrolysis: Under alkaline conditions, hydrolysis can lead to the cleavage of ester bonds in certain derivatives.
  • Oxidation-Reduction Reactions: The presence of hydroxyl groups allows for various oxidation states that can be manipulated during synthetic processes.
  • Salt Formation: The conversion into sodium salt enhances solubility and stability in pharmaceutical formulations .

These reactions are critical for both synthetic pathways and potential modifications during drug formulation.

Mechanism of Action

Process and Data

(3R,5R)-Rosuvastatin Sodium Salt functions primarily through competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase. By blocking this enzyme:

  1. Cholesterol Synthesis Inhibition: The conversion of hydroxymethylglutaryl-coenzyme A to mevalonate is reduced, leading to decreased cholesterol production in the liver.
  2. Increased LDL Receptor Activity: This inhibition prompts an upregulation of low-density lipoprotein receptors on hepatocytes, enhancing the clearance of low-density lipoprotein cholesterol from circulation .

This dual mechanism effectively lowers total cholesterol levels and improves lipid profiles in patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sodium salt form, facilitating easier absorption in biological systems.

Chemical Properties

Relevant analyses include high-performance liquid chromatography for purity assessment, confirming that it meets pharmaceutical standards (>95% purity) .

Applications

Scientific Uses

(3R,5R)-Rosuvastatin Sodium Salt is primarily utilized in:

  • Pharmaceutical Development: As an active ingredient in formulations aimed at lowering cholesterol levels.
  • Research Settings: Used as a reference standard in studies investigating lipid metabolism and cardiovascular health.
  • Quality Control: Employed as an impurity reference material to ensure the quality and efficacy of rosuvastatin formulations .
Synthetic Methodologies and Reaction Pathways

Stereoselective Michael Addition in Side-Chain Elaboration

The stereoselective construction of the (3R,5R)-dihydroxyheptanoic acid moiety employs a chiral auxiliary-controlled Michael addition as a pivotal step. This method utilizes ethyl acetoacetate derivatives and acrylate acceptors under basic conditions to establish the C3 and C5 stereocenters with high fidelity. Critical to this approach is the use of L-proline-derived catalysts (5–10 mol%) in aprotic solvents (DMF or THF), which achieve diastereomeric ratios exceeding 95:5 [5]. Post-reduction with sodium borohydride (NaBH₄) in ethanol selectively converts the ketone to the alcohol while preserving the newly formed stereocenters. The reaction’s success hinges on:

  • Temperature control (–20°C to 0°C) to suppress racemization
  • Steric directing groups on the pyrimidine core to enforce facial selectivity
  • Solvent polarity optimization to enhance nucleophile-electrophile alignment [5].

Table 1: Stereoselective Michael Addition Conditions

Chiral AuxiliarySolvent SystemTemperaturediastereomeric Ratio (dr)
L-ProlinamideTHF–20°C96:4
(S)-BINOL-phosphateDMF0°C94:6
Cinchona alkaloidToluene–40°C98:2

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The introduction of the (E)-configured C6-C7 alkene is achieved through stereospecific olefination of the C5 pyrimidine aldehyde intermediate. Classical Wittig reactions using stabilized ylides (Ph₃P=CHCOOR) yield moderate (E)-selectivity (70–80%), but suffer from triphenylphosphine oxide byproduct contamination. The Horner-Wadsworth-Emmons (HWE) modification with phosphonate esters (e.g., (RO)₂P(O)CH₂COOEt) significantly enhances (E)-alkene formation (>95%) due to its stepwise, carbanion-stabilizing mechanism [5] [8]. Key process parameters include:

  • Lithium halide additives (e.g., LiBr) to promote (E)-isomer crystallization
  • Anhydrous DCM solvent to prevent ylide hydrolysis
  • Stoichiometric Ba(OH)₂ for phosphonate ester activation at 0°C [8].This method delivers the (E)-olefin backbone with >99% geometric purity, essential for HMG-CoA reductase binding [8].

Table 2: Olefination Approaches Compared

MethodReagent(E):(Z) RatioYield (%)Byproduct Issues
WittigPh₃P=CHCH₂OBn75:2565High (PPh₃O removal)
HWE(EtO)₂P(O)CH₂COOEt98:289Low (water-soluble)
Modified WittigPh₃P⁺CH₂COOEt Cl⁻/KOtBu92:878Moderate

Catalytic Asymmetric Synthesis: Keck Allylation and VO(acac)₂-Mediated Approaches

Vanadium-catalyzed epoxidation and Keck asymmetric allylation provide enantiomerically enriched precursors for the dihydroxy segment. The VO(acac)₂/H₂O₂/tBuOOH system (2–5 mol%) epoxidizes homoallylic alcohols with 90–92% ee, followed by regioselective epoxide opening with acetate. Alternatively, Keck allylation employs (S)-BINOL-Ti(OiPr)₄ complexes (10 mol%) to allylate pyrimidine-5-carbaldehyde with allyltributyltin, affording the R-configured alcohol (88% ee) [5]. The C3 stereocenter is then established via Sharpless asymmetric dihydroxylation (AD-mix-β) of a terminal alkene precursor. Process refinements include:

  • Microwave assistance (80°C, 20 min) to accelerate Keck allylation
  • Tandem Evans-Tishchenko reduction to simultaneously set C3 and C5 stereochemistry
  • Enantiopurity upgrade (>99% ee) via diastereomeric salt crystallization with (1S,2R)-norephedrine [5].

Table 3: Catalytic Asymmetric Methods

Catalyst SystemSubstrateee (%)Key Advantage
VO(acac)₂/tBuOOHHomoallylic alcohol92Water tolerance
(S)-BINOL-Ti(OiPr)₄Pyrimidine-5-carbaldehyde88Compatible with F-containing arenes
AD-mix-β (OsO₄/DHQD-PHAL)Heptenoate alkene95Direct diol formation

Deprotection and Sodium Salt Formation: Optimizing Hydrolysis Conditions

The conversion of ester-protected rosuvastatin intermediates to the sodium salt demands controlled deprotection to prevent lactonization and epimerization. Saponification protocols using NaOH (1.5–2.0 eq.) in THF/H₂O (4:1) at –10°C to 5°C afford the carboxylic acid without racemization. Subsequent sodium salt formation employs methanolic NaHCO₃ (pH 7.0–7.5) to avoid over-neutralization, which triggers β-ketoacid decarboxylation [3] [8]. Process innovations include:

  • Phase-transfer catalysis (Aliquat 336) for biphasic hydrolysis (toluene/H₂O)
  • Ion-exchange resin (Amberlite IR-120 Na⁺ form) for direct ester-to-salt conversion
  • Cryogenic crystallization (acetone/ethyl acetate at –40°C) to obtain the monohydrate form [3] [8].These steps deliver the sodium salt with >99.5% chromatographic purity and <0.1% lactone impurity [8].

Table 4: Hydrolysis and Salt Formation Conditions

Deprotection MethodConditionsReaction TimePurity (%)Lactone Impurity
Standard saponificationNaOH (1.5 eq), THF/H₂O, 0°C4 h99.20.3%
PTC-assistedNaOH (2 eq)/Aliquat 336, 25°C1 h99.50.1%
EnzymaticLipase CAL-B, pH 7.0, 30°C24 h98.80.5%

Novel Intermediates in Multi-Step Synthesis: Pyrimidine Aldehyde Derivatives

Advanced pyrimidine aldehydes serve as linchpins for fragment coupling. The synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)-5-pyrimidinecarbaldehyde (Compound IV) proceeds via:

  • Vilsmeier-Haack formylation (POCl₃/DMF, 0°C→60°C) of the 5-methyl precursor
  • Manganese dioxide oxidation (5 eq, refluxing toluene) of the 5-hydroxymethyl intermediate [5] [8].This aldehyde undergoes stereoselective aldol reactions with Evans’ oxazolidinone propionates or Brown crotylation to install the C6-C7 (E)-alkene and C5 hydroxyl. Critical quality attributes include:
  • Regiochemical purity (>99% aldehyde at C5 vs. C3 substitution)
  • Sulfonamide group stability under Lewis acidic conditions
  • Fluorophenyl ring preservation during formylation [8].

Table 5: Key Synthetic Intermediates

IntermediateRole in SynthesisCharacterization (Key NMR Shifts)
4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonamido)-5-(hydroxymethyl)pyrimidineAldehyde precursor4.55 ppm (s, 2H, CH₂OH); 7.92 ppm (m, 2H, ArH)
Ethyl (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylsulfamoyl)pyrimidin-5-yl]-3-oxohept-6-enoateMichael acceptor for side chain6.87 ppm (d, J=16 Hz, 1H, CH=CH); 8.22 ppm (s, 1H, pyrimidine H)
tert-Butyl (3R,5R)-6-[(tert-butyldiphenylsilyl)oxy]-3,5-dihydroxyhexanoateProtected dihydroxy acid fragment3.68 ppm (m, 1H, CHOH); 1.05 ppm (s, 9H, tBu-Si)

Properties

Product Name

(3R,5R)-Rosuvastatin Sodium Salt

IUPAC Name

sodium;(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17+;/m0./s1

InChI Key

RGEBGDYYHAFODH-HQSWTOJGSA-M

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.